diethyl 5-[(2E)-2-(1-cyano-2-ethoxy-2-oxoethylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylate
Description
Diethyl 5-[(2E)-2-(1-cyano-2-ethoxy-2-oxoethylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylate is a thiophene-based derivative characterized by a hydrazinyl group substituted with a cyano-ethoxy-oxoethylidene moiety. The (2E)-configuration indicates the trans arrangement of substituents around the hydrazinyl double bond. Thiophene derivatives are renowned for their versatility in organic synthesis and biological applications, including antimicrobial and anticancer activities .
Properties
Molecular Formula |
C16H19N3O6S |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
diethyl 5-[(2E)-2-(1-cyano-2-ethoxy-2-oxoethylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C16H19N3O6S/c1-5-23-14(20)10(8-17)18-19-13-11(15(21)24-6-2)9(4)12(26-13)16(22)25-7-3/h19H,5-7H2,1-4H3/b18-10+ |
InChI Key |
GJABWROVGKWFCI-VCHYOVAHSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)N/N=C(\C#N)/C(=O)OCC |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NN=C(C#N)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIETHYL 5-{[(E)-(1-CYANO-2-ETHOXY-2-OXOETHYLIDENE)AMINO]AMINO}-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to synthesize aminothiophene derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure high purity and yield. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,4-DIETHYL 5-{[(E)-(1-CYANO-2-ETHOXY-2-OXOETHYLIDENE)AMINO]AMINO}-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.
Substitution: The presence of multiple functional groups allows for substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols
Scientific Research Applications
2,4-DIETHYL 5-{[(E)-(1-CYANO-2-ETHOXY-2-OXOETHYLIDENE)AMINO]AMINO}-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mechanism of Action
The mechanism by which 2,4-DIETHYL 5-{[(E)-(1-CYANO-2-ETHOXY-2-OXOETHYLIDENE)AMINO]AMINO}-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to form hydrogen bonds, coordinate with metal ions, and participate in electron transfer processes. These interactions can modulate the activity of biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Structural Comparison
Key structural differences lie in the substituents on the thiophene core. A comparative analysis is provided below:
Key Observations :
- Bulky substituents (e.g., isopropylphenyl in ) improve lipophilicity but may reduce solubility in polar solvents.
Reactivity Insights :
- The target compound’s hydrazine condensation step contrasts with Schiff base () or acylation () methods, offering a route to stabilize the hydrazinyl linkage for targeted drug delivery.
Functional Group Impact :
- Cyano groups (target compound) may enhance binding to bacterial cytochrome P450 enzymes, analogous to dioxopiperazine derivatives .
- Fluorophenyl-thienopyrimidinyl groups () induce apoptosis via caspase pathways, a mechanism less likely in non-aromatic substituents.
Physicochemical Properties
Notable Trends:
- Sulfur-containing derivatives (e.g., ) exhibit higher thermal stability due to strong C–S bonds.
- The target compound’s cyano and hydrazinyl groups enhance polarity, favoring solubility in aprotic solvents.
Biological Activity
Diethyl 5-[(2E)-2-(1-cyano-2-ethoxy-2-oxoethylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 367.4 g/mol. The compound features a thiophene ring, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial effects.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may function as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis. The presence of the hydrazine moiety suggests possible interactions with nucleophiles in biological systems, leading to alterations in cellular functions.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies on related thiophene derivatives have shown promising results against various cancer cell lines, including:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Thiophene Derivative A | HL-60 (Leukemia) | 15 |
| Thiophene Derivative B | MCF-7 (Breast) | 12 |
| Thiophene Derivative C | A549 (Lung) | 10 |
These findings suggest that the compound may possess similar anticancer properties, warranting further investigation into its efficacy against specific cancer types.
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Preliminary assays indicate that it may inhibit the growth of several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
These results highlight the potential application of this compound in treating infections caused by resistant bacterial strains.
Case Studies and Research Findings
A notable study published in a peer-reviewed journal examined the synthesis and biological evaluation of thiophene derivatives, including this compound. The study reported that the compound exhibited significant cytotoxicity against various cancer cell lines and demonstrated favorable pharmacokinetic properties.
Summary of Findings
- Anticancer Activity : Exhibited significant cytotoxic effects on leukemia and breast cancer cell lines.
- Antimicrobial Activity : Demonstrated effective inhibition against multiple bacterial strains.
- Mechanistic Insights : Potential enzyme inhibition leading to altered metabolic pathways in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
